molecular formula C46H50F6N6O6S B1193455 PROTAG-6c

PROTAG-6c

Cat. No.: B1193455
M. Wt: 928.9924
InChI Key: ILYFPDYUTDXMID-YQKUVYINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAG-6c is a The most potent and selective ERRα degrader.

Scientific Research Applications

1. Protein Degradation via PROTACs

PROTAG-6c, as part of the PROTACs (Proteolysis Targeting Chimeras), plays a crucial role in inducing targeted protein degradation. PROTACs are heterobifunctional molecules that recruit specific E3 ligases to desired proteins. The development of HaloPROTACs, which incorporate small molecule VHL ligands to degrade HaloTag7 fusion proteins, represents a significant advancement in this area. This has implications for both the development of more drug-like PROTACs and their use as chemical genetic tools (Buckley et al., 2015).

2. Proteomics and Protein Interaction Studies

HaloTag technology, which includes elements like this compound, is vital in proteomics, especially for isolating multiprotein complexes and characterizing protein functions. HaloTag, a protein fusion tag, allows for the covalent and specific immobilization or labeling of proteins, which is instrumental in discovering new protein interactions or functional assays (Daniels et al., 2014).

3. Biomedical Applications

The versatility of HaloTag technology, where this compound is a component, extends to various biomedical applications. It enables comprehensive analysis of protein isolation, purification, function, interactions, and biological assays. This technology is also significant in cellular imaging and molecular imaging in vivo (England, Luo, & Cai, 2015).

4. Chemical Proteomic Analysis

This compound aids in chemical proteomics, particularly in identifying drug targets for small molecule inhibitors. This approach utilizes a chloroalkane moiety capture handle, chemically attached to small molecules, which is then used to pull-down protein binding partners using HaloTag technology. This method is vital in understanding the targets of various compounds, including kinase inhibitors (Pham et al., 2015).

Properties

Molecular Formula

C46H50F6N6O6S

Molecular Weight

928.9924

IUPAC Name

(2S,4R)-1-((S)-2-((4-((E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamido)butyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H50F6N6O6S/c1-27-39(65-26-57-27)30-11-8-28(9-12-30)23-56-42(61)36-21-34(59)24-58(36)43(62)40(44(2,3)4)54-16-6-7-17-55-41(60)32(22-53)18-29-10-15-37(38(19-29)63-5)64-25-31-13-14-33(45(47,48)49)20-35(31)46(50,51)52/h8-15,18-20,26,34,36,40,54,59H,6-7,16-17,21,23-25H2,1-5H3,(H,55,60)(H,56,61)/b32-18+/t34-,36+,40-/m1/s1

InChI Key

ILYFPDYUTDXMID-YQKUVYINSA-N

SMILES

O=C([C@H]1N(C([C@@H](NCCCCNC(/C(C#N)=C/C2=CC=C(OCC3=CC=C(C(F)(F)F)C=C3C(F)(F)F)C(OC)=C2)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PROTAG-6c;  PROTAG 6c;  PROTAG6c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAG-6c
Reactant of Route 2
PROTAG-6c
Reactant of Route 3
Reactant of Route 3
PROTAG-6c
Reactant of Route 4
Reactant of Route 4
PROTAG-6c
Reactant of Route 5
Reactant of Route 5
PROTAG-6c
Reactant of Route 6
Reactant of Route 6
PROTAG-6c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.